[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
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Overview
Description
Bryostatin 1 is a macrocyclic lactone isolated from the bryozoan Bugula neritina with antineoplastic activity. Bryostatin 1 binds to and inhibits the cell-signaling enzyme protein kinase C, resulting in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. This agent may act synergistically with other chemotherapeutic agents. (NCI04)
Scientific Research Applications
Inhibition of Cytochrome P450 Enzymes
The compound has been studied for its inhibitory effects on cytochrome P450 enzymes, specifically CYP3A4/5. The research conducted by Minematsu et al. (2010) explored the time-dependent and irreversible inhibition of CYP3A4/5, both in vitro and in vivo, by a novel nonimmunosuppressive immunophilin ligand, indicating potential implications for drug-drug interactions and the design of dose regimens to avoid such interactions (Minematsu et al., 2010).
Methodologies in Polyene Synthesis
Research by Ma and Lu (1990) introduced a new methodology for synthesizing polyene compounds, demonstrating high yield and stereoselectivity. This approach used transition metal-catalyzed isomerization, highlighting the compound's relevance in the preparation of synthetic precursors to polyene compounds and natural products (Ma & Lu, 1990).
Asymmetric Synthesis of Complex Molecules
Marchionni and Vogel (2001) developed a method for the asymmetric synthesis of polycyclic polypropanoates, starting from a related compound. This process, involving the Double Diels-Alder Addition, is significant in the synthesis of complicated bicyclic and tricyclic molecules, showcasing the compound's role in advanced organic synthesis (Marchionni & Vogel, 2001).
Properties
Molecular Formula |
C47H68O17 |
---|---|
Molecular Weight |
905 g/mol |
IUPAC Name |
[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20-,31-22+/t28-,32-,33?,34?,35-,36+,37-,38+,43?,46+,47?/m1/s1 |
InChI Key |
MJQUEDHRCUIRLF-VUHCRTQMSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)OC1/C(=C/C(=O)OC)/CC2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C\C(=O)OC)/CC(O4)/C=C/C(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |
SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
Canonical SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
shelf_life |
Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr. |
solubility |
t-Butanol > 9.2 (mg/mL) 50% Butanol/water > 3.0 (mg/mL) PET solvent* > 2.8 (mg/mL) Soybean oil 1.5 - 3.0 (mg/mL) *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) |
Synonyms |
bryostatin 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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